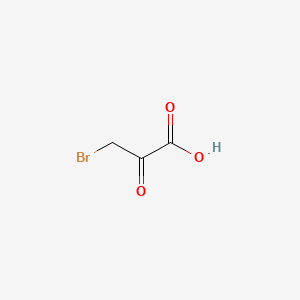

bromopyruvic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZDZJYSJLDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040940 | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-59-3 | |

| Record name | Bromopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopyruvate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bromopyruvic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopyruvic acid (3-bromopyruvate or BPA) is a small molecule, alkylating agent, and structural analog of pyruvate that has garnered significant attention as a potent anti-cancer compound.[1] Its efficacy stems from a multi-pronged attack on the unique metabolic phenotype of cancer cells, famously known as the "Warburg effect"—a state of elevated glycolysis even in the presence of oxygen.[2][3] BPA selectively enters cancer cells and systematically dismantles their energy production machinery by inhibiting key glycolytic and mitochondrial enzymes. This leads to profound ATP depletion, induction of oxidative stress, and ultimately, apoptotic cell death, while largely sparing normal, non-malignant tissues.[4][5][6] This guide provides a detailed examination of BPA's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Multi-Target Assault

BPA's anti-cancer activity is not due to the inhibition of a single enzyme but rather a coordinated shutdown of cellular energy metabolism.

Selective Uptake into Cancer Cells

The preferential targeting of tumor cells by BPA is largely attributed to its transport via monocarboxylate transporters (MCTs), particularly MCT1, which are frequently overexpressed on the surface of cancer cells to facilitate the efflux of lactate produced during aerobic glycolysis.[4][7][8] The acidic tumor microenvironment further enhances the uptake of BPA through these transporters.[9] This selective entry mechanism is a cornerstone of BPA's favorable therapeutic window.[9]

Inhibition of Glycolysis

Once inside the cell, BPA, as a highly reactive alkylating agent, covalently modifies critical cysteine residues in the active sites of key metabolic enzymes.[10]

-

Hexokinase II (HK2): HK2, the first rate-limiting enzyme in glycolysis, is a primary target.[11][12][13] In many cancer cells, HK2 is overexpressed and bound to the mitochondrial outer membrane via the voltage-dependent anion channel (VDAC).[3] This association gives cancer cells a metabolic advantage and protects them from apoptosis. BPA inhibits HK2 activity and can cause its dissociation from the mitochondria, which serves a dual purpose: it halts glycolysis at its inception and promotes apoptosis.[13][14]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another crucial glycolytic enzyme identified as a primary target of BPA.[2][4] Inhibition of GAPDH creates a significant bottleneck in the glycolytic pathway, leading to a drastic reduction in ATP synthesis.[4]

Disruption of Mitochondrial Respiration (OXPHOS)

BPA's assault extends beyond glycolysis to the powerhouses of the cell, the mitochondria. It has been shown to inhibit mitochondrial oxidative phosphorylation (OXPHOS).[2][15] Specifically, BPA can inhibit key enzymes of the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase (Complex II), α-ketoglutarate dehydrogenase, and isocitrate dehydrogenase.[15][16] This dual inhibition of both glycolysis and OXPHOS ensures a comprehensive energy crisis within the cancer cell.[3]

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

The disruption of the mitochondrial electron transport chain by BPA leads to electron leakage and the generation of reactive oxygen species (ROS).[7][8] Furthermore, BPA can deplete intracellular levels of glutathione (GSH), a major cellular antioxidant, by direct conjugation.[2][7] This simultaneous increase in ROS production and decrease in antioxidant capacity results in severe oxidative stress, causing damage to DNA, proteins, and lipids, and pushing the cell towards apoptosis.[5][7]

Visualizing the Mechanism of Action

Diagram: BPA's Multi-Target Attack on Cancer Cell Metabolism

Caption: BPA enters cancer cells via MCT1 and inhibits key metabolic enzymes.

Diagram: Workflow for Evaluating BPA Cytotoxicity

References

- 1. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment [mdpi.com]

- 3. The HK2 Dependent “Warburg Effect” and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with 3-Bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]

- 5. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anticancer360.com [anticancer360.com]

- 7. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells [mdpi.com]

- 9. Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. 3-Bromopyruvic acid, a hexokinase II inhibitor, is an effective antitumor agent on the hepatoma cells : in vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

The Biochemical Basis of Bromopyruvic Acid's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyruvic acid (3-BrPA), a synthetic alkylating agent, has emerged as a potent anti-cancer compound due to its ability to selectively target the metabolic vulnerabilities of tumor cells. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the multifaceted effects of 3-BrPA. It details the enzymatic targets, the downstream metabolic consequences, and the cellular pathways leading to cancer cell death. This document summarizes key quantitative data, provides detailed experimental protocols for assessing 3-BrPA's activity, and includes visual representations of the core biochemical pathways and experimental workflows.

Introduction: The Warburg Effect and the Rationale for Targeting Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[1][2] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[3] This reliance on glycolysis presents a therapeutic window for selectively targeting cancer cells while sparing normal tissues that primarily rely on oxidative phosphorylation. 3-Bromopyruvic acid (3-BrPA) is a promising therapeutic agent that exploits this metabolic vulnerability.[1][4]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Metabolism

3-BrPA's anti-cancer activity stems from its ability to act as a potent alkylating agent, covalently modifying and inhibiting key enzymes involved in central carbon metabolism.[5] Its structural similarity to pyruvate and lactate facilitates its entry into cancer cells, primarily through overexpressed monocarboxylate transporters (MCTs), particularly MCT1.[1][5] Once inside the cell, 3-BrPA unleashes a multi-pronged attack on the cell's energy production machinery.

Inhibition of Glycolysis

3-BrPA potently inhibits two critical enzymes in the glycolytic pathway:

-

Hexokinase II (HK-II): Often overexpressed and bound to the outer mitochondrial membrane in cancer cells, HK-II catalyzes the first committed step of glycolysis.[4] 3-BrPA has been shown to inhibit HK-II, leading to a blockade of glucose phosphorylation.[6]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This enzyme catalyzes a crucial step in the payoff phase of glycolysis. 3-BrPA irreversibly inhibits GAPDH by alkylating a critical cysteine residue in its active site.[1][2]

The inhibition of these enzymes leads to a drastic reduction in ATP production from glycolysis.

Disruption of Mitochondrial Respiration

In addition to its effects on glycolysis, 3-BrPA also targets mitochondrial function:

-

Succinate Dehydrogenase (SDH): As a component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II), SDH is a vital hub for cellular respiration. 3-BrPA has been identified as a potent irreversible inhibitor of SDH.[7] Inhibition of SDH disrupts the TCA cycle and impairs oxidative phosphorylation.[1]

-

Other Mitochondrial Targets: Evidence suggests that 3-BrPA may also inhibit other mitochondrial enzymes, including pyruvate dehydrogenase (PDH), isocitrate dehydrogenase (IDH), and α-ketoglutarate dehydrogenase (αKD).[8]

This dual inhibition of both glycolysis and oxidative phosphorylation leads to a catastrophic depletion of cellular ATP.[4][9]

Induction of Oxidative Stress

The disruption of the electron transport chain by 3-BrPA leads to the leakage of electrons and the generation of reactive oxygen species (ROS).[5][10] This increase in ROS, coupled with the depletion of the primary intracellular antioxidant glutathione (GSH) through direct alkylation by 3-BrPA, results in severe oxidative stress, damaging cellular components and contributing to cell death.[1]

Induction of Apoptosis

The culmination of ATP depletion, oxidative stress, and direct effects on mitochondrial proteins triggers the intrinsic pathway of apoptosis. 3-BrPA has been shown to induce the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and programmed cell death.[11]

Quantitative Data on 3-Bromopyruvic Acid's Effects

The following tables summarize the inhibitory concentrations of 3-BrPA against various cancer cell lines and its inhibition constants for key metabolic enzymes.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| HCT116 | Colorectal Carcinoma | 22.5 ± 0.7 | 72 | [7] |

| CaCo2 | Colorectal Carcinoma | 36.6 ± 2.1 | 72 | [7] |

| SW480 | Colorectal Carcinoma | 16.9 ± 1.0 | 72 | [7] |

| DLD-1 | Colorectal Carcinoma | 16.9 ± 1.3 | 72 | [7] |

| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | [12] |

| MCF-7 | Breast Cancer | 111.3 | 24 | [12] |

| 4T1 | Breast Cancer | 70 | 24 | [13] |

| THP-1 | Acute Monocytic Leukemia | ~50 (viability loss) | - | [5] |

| Enzyme | Source | Ki (mM) | Citation |

| Hexokinase II | - | 2.4 | [6] |

| Glyceraldehyde-3-Phosphate Dehydrogenase | - | ~0.025 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biochemical effects of 3-BrPA.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-BrPA for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Following treatment, add 10 µL of MTT solution to each well.[14]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Hexokinase II (HK-II) Activity Assay

This assay measures the activity of HK-II by coupling the production of glucose-6-phosphate to the reduction of NADP+.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 0.5 mM DTT)

-

100 mM Glucose

-

10 mM ATP

-

10 mM NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH) (1 unit/mL)

-

Cell lysate

-

96-well UV-transparent plate

-

Spectrophotometer

Protocol:

-

Prepare cell lysates from control and 3-BrPA-treated cells.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Cell lysate (containing a specific amount of protein)

-

NADP+

-

G6PDH

-

-

Incubate for 5 minutes at room temperature to allow for the conversion of any endogenous glucose-6-phosphate.

-

Initiate the reaction by adding ATP and Glucose.

-

Immediately measure the increase in absorbance at 340 nm over time (e.g., every minute for 10-15 minutes) using a spectrophotometer.

-

The rate of NADPH production is proportional to the HK-II activity.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This assay measures the activity of GAPDH by monitoring the reduction of NAD+.

Materials:

-

Assay Buffer (e.g., 50 mM Triethanolamine buffer, pH 8.6, containing 5 mM EDTA)

-

10 mM Glyceraldehyde-3-phosphate (G3P)

-

10 mM NAD+

-

Cell lysate

-

96-well UV-transparent plate

-

Spectrophotometer

Protocol:

-

Prepare cell lysates from control and 3-BrPA-treated cells.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Cell lysate

-

NAD+

-

-

Initiate the reaction by adding G3P.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

The rate of NADH production is proportional to the GAPDH activity.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

200 mM Succinate

-

1 mM 2,6-dichlorophenolindophenol (DCPIP)

-

10 mM Phenazine methosulfate (PMS)

-

Mitochondrial fraction or cell lysate

-

Spectrophotometer

Protocol:

-

Isolate mitochondria or prepare cell lysates from control and 3-BrPA-treated cells.

-

In a cuvette, add the following:

-

Assay Buffer

-

Mitochondrial fraction or cell lysate

-

DCPIP

-

PMS

-

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding succinate.

-

Immediately measure the decrease in absorbance at 600 nm over time.[15]

-

The rate of DCPIP reduction is proportional to the SDH activity.

Measurement of Intracellular ATP Levels

This assay utilizes the luciferin-luciferase reaction to quantify ATP levels.

Materials:

-

ATP Assay Kit (containing luciferase, luciferin, and assay buffer)

-

Luminometer

-

96-well opaque plates

Protocol:

-

Culture cells in a 96-well opaque plate and treat with 3-BrPA for the desired time.

-

Lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.

-

Add the ATP detection reagent (containing luciferase and luciferin) to each well.[14][16]

-

Immediately measure the luminescence using a luminometer.[16]

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Measurement of Lactate Production

This colorimetric assay measures the amount of lactate released into the cell culture medium.

Materials:

-

Lactate Assay Kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)

-

96-well plate

-

Microplate reader

Protocol:

-

Culture cells and treat with 3-BrPA for the desired time.

-

Collect the cell culture medium.

-

Deproteinize the samples if necessary, following the kit's instructions.

-

In a 96-well plate, add the samples and the components of the reaction mixture as per the kit's protocol.[17]

-

Incubate for the recommended time to allow for the enzymatic reaction to proceed.

-

Measure the absorbance at the specified wavelength (e.g., 570 nm or 450 nm).[17]

-

Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.

Detection of Reactive Oxygen Species (ROS) (DCFDA Assay)

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

-

H2DCFDA (DCFDA) solution

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Treat cells with 3-BrPA for the desired time.

-

Wash the cells with PBS or HBSS.

-

Load the cells with 10-20 µM H2DCFDA in PBS or HBSS and incubate for 30-60 minutes at 37°C in the dark.[18][19]

-

Wash the cells twice with PBS or HBSS to remove excess dye.

-

Add PBS or HBSS back to the wells.

-

Immediately measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.[19] Alternatively, visualize the fluorescence using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 3-BrPA and a typical experimental workflow for its evaluation.

Figure 1: Mechanism of action of 3-Bromopyruvic Acid (3-BrPA).

References

- 1. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. portlandpress.com [portlandpress.com]

- 8. goldbio.com [goldbio.com]

- 9. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]

- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Assay & ATP Sensitivity Test of Luciferase [merckmillipore.com]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]

The Advent of a Metabolic Warrior: A Technical Guide to the Discovery and History of Bromopyruvic Acid as a Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopyruvic acid (3-bromopyruvate or 3-BrPA), a synthetic derivative of pyruvic acid, has emerged as a potent metabolic inhibitor with significant potential in anticancer therapy. Its discovery as a tumoricidal agent stemmed from the pioneering work on the unique metabolic phenotype of cancer cells, famously known as the Warburg effect. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of bromopyruvic acid as a metabolic inhibitor. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the key experiments, quantitative data, and affected signaling pathways that underpin the therapeutic potential of this molecule.

A Historical Perspective: From Chemical Synthesis to a Targeted Anticancer Strategy

The journey of bromopyruvic acid from a simple organic compound to a promising anticancer agent is a testament to the convergence of chemical synthesis and a deep understanding of cancer metabolism. While the synthesis of bromopyruvic acid has been known for some time, its biological significance as a metabolic inhibitor was not realized until the late 20th and early 21st centuries.

A pivotal moment in this journey was the research conducted by Dr. Young Hee Ko under the mentorship of Professor Peter L. Pedersen at Johns Hopkins University School of Medicine.[1][2][3] Their work, rooted in the understanding that many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), sought to exploit this metabolic vulnerability.[1] In 2000, Dr. Ko discovered the potent and selective anticancer activity of 3-BrPA.[2][4][5] Subsequent groundbreaking studies published in 2001 and 2004 demonstrated that 3-BrPA could effectively eradicate advanced cancers in animal models with no apparent toxicity, laying the foundation for its development as a targeted cancer therapeutic.[1][3]

Key Milestones in the Discovery and Development of Bromopyruvic Acid:

| Year | Milestone | Key Researchers/Institution | Significance |

| Early 20th Century | Chemical synthesis of bromopyruvic acid developed. | Various | Established the chemical foundation of the molecule. |

| Late 20th Century | Growing understanding of the Warburg effect and the metabolic vulnerabilities of cancer cells. | Otto Warburg, Peter Pedersen, and others | Provided the theoretical framework for targeting cancer metabolism. |

| 2000 | Discovery of the potent and selective anticancer properties of 3-bromopyruvate.[2][4][5] | Young Hee Ko, Peter L. Pedersen (Johns Hopkins University) | First identification of 3-BrPA as a potential anticancer agent. |

| 2001 | First publication detailing the inhibition of glycolysis in cancer cells by 3-BrPA.[1][3] | Ko YH, Pedersen PL, Geschwind JF | Provided the initial mechanistic insights into 3-BrPA's action. |

| 2004 | Seminal paper demonstrating the eradication of advanced tumors in animal models using 3-BrPA.[1][3] | Ko YH, Smith BL, Wang Y, et al. | Established the in vivo efficacy and therapeutic potential of 3-BrPA. |

| Post-2004 | Extensive preclinical research elucidating the multiple molecular targets and mechanisms of action of 3-BrPA. | Global research community | Broadened the understanding of 3-BrPA's effects on various cancer types and its potential for combination therapies. |

Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Metabolism

Bromopyruvic acid exerts its anticancer effects through a multi-faceted mechanism that primarily targets the energy metabolism of tumor cells. As a potent alkylating agent, it covalently modifies key enzymes involved in central carbon metabolism, leading to a catastrophic energy crisis and subsequent cell death.[6]

Inhibition of Glycolysis

The primary and most well-characterized mechanism of 3-BrPA is the inhibition of glycolysis, the metabolic pathway that cancer cells heavily rely on for ATP production. 3-BrPA targets several key glycolytic enzymes:

-

Hexokinase II (HKII): 3-BrPA is a potent inhibitor of HKII, the first rate-limiting enzyme in glycolysis.[7] By inhibiting HKII, 3-BrPA blocks the initial step of glucose metabolism, preventing the formation of glucose-6-phosphate and effectively shutting down the glycolytic pathway.[7][8]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 3-BrPA also targets and inhibits GAPDH, another critical enzyme in the glycolytic pathway.[9] Inhibition of GAPDH further disrupts the flow of metabolites through glycolysis and contributes to the overall suppression of ATP production.

Disruption of Mitochondrial Respiration

Beyond its effects on glycolysis, 3-BrPA also impairs mitochondrial function. It has been shown to inhibit key enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, including:

-

Succinate Dehydrogenase (SDH) [9]

-

Pyruvate Dehydrogenase (PDH)

-

α-Ketoglutarate Dehydrogenase

-

Isocitrate Dehydrogenase

This dual inhibition of both glycolysis and mitochondrial respiration leads to a severe and rapid depletion of intracellular ATP, a hallmark of 3-BrPA's cytotoxic action.[10][11]

Selective Uptake by Cancer Cells

A key aspect of 3-BrPA's therapeutic potential is its selective uptake by cancer cells. Many aggressive tumor cells overexpress monocarboxylate transporters (MCTs), particularly MCT1, to export the large amounts of lactate produced during aerobic glycolysis.[1] 3-BrPA, being structurally similar to lactate and pyruvate, is efficiently transported into cancer cells via these MCTs.[1] This selective uptake concentrates the drug within the tumor cells, minimizing its effects on normal tissues that express lower levels of MCTs.

Quantitative Data on the Inhibitory Effects of Bromopyruvic Acid

The potency of bromopyruvic acid as a metabolic inhibitor has been quantified in numerous studies across various cancer cell lines and enzyme systems. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: IC50 Values of Bromopyruvic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference(s) |

| HCC1143 | Triple-Negative Breast Cancer | 24 hours | 44.87 | [8] |

| HCC1143 | Triple-Negative Breast Cancer | 48 hours | 41.26 | [8] |

| MCF-7 | Breast Cancer (non-TNBC) | 24 hours | 111.3 | [8] |

| MCF-7 | Breast Cancer (non-TNBC) | 48 hours | 75.87 | [8] |

| HCT116 | Colorectal Cancer | Not Specified | < 30 | [9] |

Table 2: Ki Values for Enzyme Inhibition by Bromopyruvic Acid

| Enzyme | Source | Ki (mM) | Reference(s) |

| Hexokinase II | Not Specified | 2.4 | |

| GAPDH | Not Specified | ~0.025 | [9] |

Key Signaling Pathways and Experimental Workflows

The metabolic disruption caused by bromopyruvic acid triggers a cascade of downstream signaling events that ultimately lead to cancer cell death.

Signaling Pathway of Bromopyruvic Acid-Induced Apoptosis

The profound energy depletion induced by 3-BrPA activates apoptotic signaling pathways. A key pathway implicated in 3-BrPA-induced cell death is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[12] By inhibiting ATP production, 3-BrPA can lead to the downregulation of phosphorylated Akt (p-Akt), a key signaling node in this pathway.[12] This, in turn, can affect the expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[12]

Caption: Signaling pathway of bromopyruvic acid-induced apoptosis.

Experimental Workflow for Assessing the Efficacy of Bromopyruvic Acid

A typical experimental workflow to evaluate the anticancer effects of 3-BrPA involves a series of in vitro assays to measure its impact on cell viability, metabolic activity, and specific enzymatic function.

Caption: Experimental workflow for evaluating bromopyruvic acid.

Detailed Methodologies for Key Experiments

Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for key experiments commonly used to characterize the effects of bromopyruvic acid.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bromopyruvic acid stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Treat the cells with various concentrations of bromopyruvic acid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.[13]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Shake the plate for 10 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Intracellular ATP Measurement Assay

This assay quantifies the level of intracellular ATP, providing a direct measure of the cell's energy status.

Materials:

-

Cancer cell line of interest

-

96-well opaque-walled plates

-

Bromopyruvic acid stock solution

-

Commercially available ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of approximately 1x10^5 cells/well and culture overnight.[8]

-

Incubate the cells with various concentrations of bromopyruvic acid for the desired time periods (e.g., 4 or 8 hours).[8]

-

Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP present.[8][14]

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the protein concentration or cell number to determine the relative ATP content.

Hexokinase (HK) Activity Assay

This assay measures the enzymatic activity of hexokinase.

Materials:

-

Cell lysate from treated and untreated cells

-

Commercially available Hexokinase Activity Assay Kit

-

Spectrophotometer

Procedure:

-

Seed cells in 6-well plates at a density of 2x10^6 cells/well and treat with different concentrations of bromopyruvic acid for 24 or 48 hours.[15]

-

Prepare cell lysates according to the assay kit's instructions.

-

The assay principle typically involves a coupled enzyme reaction where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.

-

The rate of NADPH production is measured by the increase in absorbance at 340 nm over time.[15]

-

Calculate the hexokinase activity based on the rate of change in absorbance and normalize to the protein concentration of the lysate.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This assay measures the enzymatic activity of GAPDH.

Materials:

-

Cell lysate from treated and untreated cells

-

Commercially available GAPDH Activity Assay Kit

-

Spectrophotometer

Procedure:

-

Prepare cell lysates from cells treated with various concentrations of bromopyruvic acid.

-

The assay principle involves measuring the reduction of a tetrazolium salt by the NADH produced during the GAPDH-catalyzed conversion of glyceraldehyde-3-phosphate.

-

The formation of the colored formazan product is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).[16]

-

The GAPDH activity is proportional to the rate of formazan production and is normalized to the protein concentration of the lysate.

Conclusion and Future Directions

Bromopyruvic acid stands as a compelling example of a targeted metabolic inhibitor with significant potential in oncology. Its well-defined mechanism of action, centered on the dual inhibition of glycolysis and mitochondrial respiration, coupled with its selective uptake by cancer cells, makes it a promising candidate for further drug development. The in-depth technical information provided in this guide, from its historical discovery to detailed experimental protocols, is intended to empower researchers and clinicians to further explore and harness the therapeutic potential of this remarkable molecule.

Future research should focus on optimizing the delivery and formulation of bromopyruvic acid to enhance its therapeutic index, exploring its efficacy in combination with other anticancer agents, and conducting well-designed clinical trials to translate its preclinical promise into tangible benefits for cancer patients. The continued investigation of bromopyruvic acid and other metabolic inhibitors will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. themossreport.com [themossreport.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. assaygenie.com [assaygenie.com]

The Role of Bromopyruvic Acid in Targeting the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[1][2] 3-Bromopyruvic acid (3-BP), a synthetic alkylating agent and a structural analog of pyruvate, has emerged as a potent anti-cancer agent due to its ability to selectively target and disrupt this aberrant energy metabolism.[3][4] This technical guide provides an in-depth analysis of 3-BP's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Introduction: The Warburg Effect as a Therapeutic Target

First described by Otto Warburg, the Warburg effect is a hallmark of cancer.[5] Unlike normal differentiated cells that primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, most cancer cells favor aerobic glycolysis.[6] This process, although less efficient in terms of ATP yield per molecule of glucose (2 ATP vs. ~32 ATP in OXPHOS), allows for the rapid production of ATP and shunts glycolytic intermediates into anabolic pathways essential for cell growth and division, such as nucleotide, lipid, and amino acid synthesis.[7][8] Key signaling pathways, including the PI3K/Akt pathway, and transcription factors like c-Myc and HIF-1, are known to drive this metabolic reprogramming in cancer cells.[5][7][8] The unique reliance of cancer cells on aerobic glycolysis makes it an attractive target for therapeutic intervention, aiming to selectively starve cancer cells of energy and biosynthetic precursors.[1][3]

3-Bromopyruvic Acid: Mechanism of Action

3-Bromopyruvic acid is a potent inhibitor of cancer cell metabolism, exerting its cytotoxic effects through a multi-pronged attack on both glycolysis and mitochondrial respiration.[1][3] Its selectivity towards cancer cells is partly attributed to its uptake through monocarboxylate transporters (MCTs), which are often overexpressed in cancer cells to export the large amounts of lactate produced during aerobic glycolysis.[9][10][11]

Inhibition of Glycolytic Enzymes

3-BP primarily targets two critical enzymes in the glycolytic pathway:

-

Hexokinase II (HK2): As the first rate-limiting enzyme in glycolysis, HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate.[12] In many cancer types, the HK2 isoform is overexpressed and bound to the outer mitochondrial membrane, where it gains preferential access to ATP and is protected from feedback inhibition.[13][14] 3-BP acts as a potent inhibitor of HK2, thereby blocking the initial step of glycolysis and significantly reducing ATP production.[12][15][16] This inhibition also prevents the formation of glucose-6-phosphate, a key precursor for the pentose phosphate pathway (PPP), which is crucial for generating NADPH and nucleotide biosynthesis.[1][10]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another key glycolytic enzyme that is a primary target of 3-BP.[9][11][17] 3-BP has been shown to cause the pyruvylation of GAPDH, leading to its functional inactivation.[3][18] Inhibition of GAPDH not only halts glycolysis but also leads to a rapid depletion of cellular ATP.[3][9][11]

Disruption of Mitochondrial Respiration

Beyond its effects on glycolysis, 3-BP also impairs mitochondrial function:

-

Succinate Dehydrogenase (SDH) Inhibition: 3-BP is a potent and irreversible inhibitor of succinate dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain.[3][10][19] This inhibition disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, further contributing to ATP depletion.[20][21] The impairment of SDH can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[1][10]

-

Inhibition of other TCA Cycle Enzymes: Studies have shown that 3-BP can also inhibit other enzymes in the TCA cycle, including isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (α-KGDH), further crippling mitochondrial energy production.[20][22]

The combined inhibition of glycolysis and oxidative phosphorylation by 3-BP leads to a catastrophic energy crisis within the cancer cell, ultimately triggering cell death through apoptosis and necrosis.[3][16] The mode of cell death appears to be dose-dependent, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis due to complete ATP depletion.[3]

Quantitative Data on 3-Bromopyruvic Acid's Efficacy

The following tables summarize key quantitative data from various studies, illustrating the potent anti-cancer effects of 3-BP.

Table 1: IC50 Values of 3-Bromopyruvic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | [12] |

| MCF-7 | Breast Cancer (non-TNBC) | 111.3 | 24 | [12] |

| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 | [12] |

| MCF-7 | Breast Cancer (non-TNBC) | 75.87 | 48 | [12] |

| HCT116 | Colorectal Cancer | < 30 | N/A | [3] |

| PC-3 | Prostate Cancer | 50 | N/A | [21] |

| LNCaP | Prostate Cancer | 70 | N/A | [21] |

Table 2: Inhibition of Key Metabolic Enzymes by 3-Bromopyruvic Acid

| Enzyme | Cell Line / System | 3-BP Concentration | % Inhibition | Reference |

| GAPDH | HepG2 | 150 µM | > 70% | [3] |

| 3-Phosphoglycerate Kinase (3-PGK) | HepG2 | 150 µM | ~ 75% | [1][3] |

| Succinate Dehydrogenase (SDH) | HepG2 | 150 µM (IC50) | 50% | [3] |

| GAPDH & 3-PGK | HepG2 | 100 µM | ~ 60% | [20] |

| Pyruvate Dehydrogenase (PDH) | HepG2 | 100 µM | ~ 50% | [20] |

| Complex I & II Respiration | Liver Mitochondria | N/A | ~ 80% | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of 3-BP.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on triple-negative breast cancer cells.[12][23]

-

Cell Seeding: Plate cancer cells (e.g., HCC1143, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

3-BP Treatment: Treat the cells with a serial dilution of 3-BP (e.g., 0, 10, 20, 40, 80, 160 µM) for 24 or 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability rate as: (1 - Asample/Acontrol) x 100%. The IC50 value can be determined using software such as GraphPad Prism.[12]

Measurement of Hexokinase (HK) Activity

This protocol is based on a methodology used to assess HK activity in breast cancer cells.[23]

-

Cell Lysis: After treatment with 3-BP, wash the cells with PBS and lyse them in a suitable lysis buffer on ice.

-

Centrifugation: Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to remove cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

HK Activity Assay: Use a commercial Hexokinase Activity Assay Kit according to the manufacturer's instructions. The assay typically involves a coupled enzyme reaction that results in a colorimetric or fluorometric output, which is proportional to the HK activity.

-

Data Normalization: Normalize the HK activity to the total protein concentration.

Measurement of Intracellular ATP Levels

This protocol is a general guideline for measuring cellular ATP.[23]

-

Cell Treatment: Treat cells with 3-BP as described in the cell viability assay.

-

Cell Lysis: Lyse the cells using an ATP-releasing buffer provided in a commercial ATP assay kit.

-

Luminometry: Add the cell lysate to a reaction mixture containing luciferase and luciferin. The ATP-dependent oxidation of luciferin produces light, which is measured using a luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP.

-

Calculation: Determine the ATP concentration in the samples by comparing their luminescence to the standard curve and normalize to the cell number or protein concentration.

Visualization of Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the Warburg effect and the mechanism of action of 3-bromopyruvic acid.

Caption: Signaling pathways driving the Warburg effect in cancer cells.

Caption: The multi-targeted mechanism of action of 3-bromopyruvic acid.

Conclusion and Future Directions

3-Bromopyruvic acid represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells. Its ability to simultaneously inhibit glycolysis and mitochondrial respiration leads to a potent and selective anti-cancer effect.[1][3] The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this area.

Future research should focus on optimizing the delivery of 3-BP to tumor tissues to enhance its efficacy and minimize potential off-target effects.[24] Combination therapies, where 3-BP is used to sensitize cancer cells to other chemotherapeutic agents, also warrant further investigation.[2][9] As our understanding of cancer metabolism continues to grow, targeted therapies like 3-BP will undoubtedly play an increasingly important role in the future of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 8. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]

- 9. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]

- 10. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The HK2 Dependent “Warburg Effect” and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with 3-Bromopyruvate [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Portal [scholarworks.brandeis.edu]

- 20. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]

- 21. 3-Bromopyruvate induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Systemic Delivery of Microencapsulated 3-Bromopyruvate for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Hexokinase II: An In-depth Technical Guide to the Molecular Targets of Bromopyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyruvic acid (BrPA or 3-BP), a synthetic alkylating agent and pyruvate analog, has garnered significant attention in oncology research primarily for its potent inhibition of hexokinase II (HK2), a pivotal enzyme in the aberrant energy metabolism of cancer cells known as the Warburg effect.[1][2][3] However, the cytotoxic and anti-tumor effects of BrPA are not solely attributable to its action on HK2. A growing body of evidence reveals that BrPA's efficacy stems from its pleiotropic nature, engaging a multitude of molecular targets within cancer cells.[4][5] This technical guide provides a comprehensive exploration of the molecular targets of BrPA beyond HK2, summarizing key quantitative data, detailing experimental methodologies for target identification, and visualizing the intricate signaling pathways affected. The promiscuous reactivity of BrPA, particularly its alkylation of cysteine residues, allows it to disrupt several crucial metabolic and signaling networks, contributing to its potent anticancer activity.[6][7]

Overview of Identified Molecular Targets Beyond Hexokinase II

While HK2 is a primary target, BrPA's alkylating properties enable it to interact with and inhibit a range of other proteins, primarily enzymes involved in central carbon metabolism. This multi-targeted assault on cellular energy production is a key contributor to its potent anti-neoplastic effects.[6][8] The cytotoxicity of BrPA is more attributed to its alkylating capabilities, particularly with key thiol groups, than to its function as a pyruvate mimic.[6]

Glycolytic Pathway Enzymes

Several key enzymes in the glycolytic pathway downstream of hexokinase are direct targets of BrPA.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Extensive research has identified GAPDH as a primary intracellular target of BrPA.[9][10][11] BrPA irreversibly alkylates GAPDH, leading to a loss of its enzymatic function.[8][12] This inhibition blocks the glycolytic flux, contributing significantly to ATP depletion and subsequent cell death.[9][12] In some studies, GAPDH, not HK2, was identified as the principal target.[9][11]

-

3-Phosphoglycerate Kinase (PGK): In HepG2 cells, 100 μM of BrPA was shown to inhibit 3-phosphoglycerate kinase.[13][14]

-

Enolase: Studies in Leishmania amazonensis have demonstrated that BrPA can significantly reduce the activity of enolase in a dose-dependent manner.[15]

-

Lactate Dehydrogenase (LDH): BrPA has been shown to inhibit LDH, which is crucial for regenerating NAD+ to sustain high glycolytic rates in cancer cells.[7][16]

Tricarboxylic Acid (TCA) Cycle and Mitochondrial Enzymes

BrPA's impact extends beyond glycolysis into the mitochondrial powerhouse of the cell, targeting key enzymes of the TCA cycle and oxidative phosphorylation (OXPHOS).[1][4][13]

-

Pyruvate Dehydrogenase Complex (PDC): BrPA is known to inhibit the PDC, which links glycolysis to the TCA cycle.[6][13][14]

-

Succinate Dehydrogenase (SDH / Complex II): SDH, a component of both the TCA cycle and the electron transport chain, is a significant target.[13][14] Inhibition of SDH by BrPA contributes to mitochondrial dysfunction, reduced ATP production, and the generation of reactive oxygen species (ROS).[4][17]

-

Isocitrate Dehydrogenase (IDH): This TCA cycle enzyme is inhibited by BrPA.[13][14]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): Another critical enzyme in the TCA cycle that is targeted and inhibited by BrPA.[13][14]

Quantitative Data on BrPA-Target Interactions

The following table summarizes quantitative data regarding the inhibitory effects of BrPA on various molecular targets. It is important to note that IC50 and inhibition percentages can vary significantly based on the cell line, experimental conditions, and assay used.

| Target Enzyme | Cell Line / Model System | BrPA Concentration | Observed Effect | Citation |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | HepG2 Cells | 0.15 mM (150 µM) | >70% inhibition of activity | [1][8][18] |

| GAPDH, PGK, IDH, α-KGDH, SDH, PDH | HepG2 Cells | 100 µM | Inhibition of enzyme activity | [14] |

| Hexokinase II (HK2) | VX2 Tumor Glycolysis | 5 mM | Complete inhibition of activity | [1] |

| Oxidative Phosphorylation (OXPHOS) | VX2 Tumor Mitochondria | 1.2 mM | Complete inhibition | [1] |

| Cell Viability (IC50) | MCF-7 Breast Cancer Cells | 101 ± 28 µM (24h) | 50% inhibition of cell viability | [19] |

| Cell Viability | U-937 Human Monocytes | 50 µM | ~40% viability loss |

Signaling Pathways and Cellular Processes Disrupted by BrPA

BrPA's engagement with multiple targets initiates a cascade of events, disrupting several critical cellular signaling pathways and processes that culminate in cell death.

Energy Metabolism Collapse

By inhibiting key enzymes in both glycolysis and mitochondrial respiration, BrPA triggers a catastrophic depletion of intracellular ATP.[9][10] This energy crisis is a central mechanism of its cytotoxicity.

Caption: BrPA's dual inhibition of glycolysis and mitochondrial respiration leads to ATP depletion.

Induction of Oxidative Stress and Apoptosis

BrPA treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[4][9] This is partly due to the inhibition of mitochondrial complexes like SDH and the depletion of reduced glutathione (GSH), a key antioxidant.[4][8] Elevated ROS can damage cellular components, including DNA, and trigger mitochondria-mediated apoptosis.[4][7][20] BrPA has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and Caspase-3, further promoting programmed cell death.[19][21]

Caption: BrPA induces oxidative stress and mitochondria-mediated apoptosis.

Modulation of Gene Expression

BrPA can also influence the expression of key proteins involved in cancer progression. In triple-negative breast cancer (TNBC) cells, BrPA has been shown to downregulate the expression of the transcription factor c-Myc.[19][22] Since c-Myc is a known driver of aerobic glycolysis by upregulating enzymes like HK2, its suppression by BrPA creates a feedback loop that further inhibits cancer cell metabolism.[19] Additionally, BrPA treatment has been observed to decrease the expression of mutant p53 in MCF-7 cells.[21]

Experimental Protocols for Target Identification and Validation

Identifying the molecular targets of a reactive compound like BrPA requires a multi-pronged approach combining proteomics, biochemistry, and cell biology.

Proteomic Identification of BrPA Targets

A common workflow to identify proteins that are directly modified by BrPA involves affinity-based methods or mass spectrometry.

Protocol: Identification of BrPA-Binding Proteins using Radiolabeled [¹⁴C]-BrPA and 2D Gel Electrophoresis

This protocol is a generalized summary based on methodologies described for identifying BrPA targets.[1][8]

-

Cell Culture and Treatment: Culture cancer cells (e.g., HepG2, multiple cell lines) to mid-log phase. Treat cells with radiolabeled [¹⁴C]-3-BrPA for a specified time (e.g., 30 minutes).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Two-Dimensional (2D) Gel Electrophoresis:

-

First Dimension (Isoelectric Focusing - IEF): Load an equal amount of protein onto an IEF strip with a defined pH range. Run the IEF until the proteins are focused according to their isoelectric point.

-

Second Dimension (SDS-PAGE): Equilibrate the IEF strip and place it on top of a large-format SDS-PAGE gel. Run the electrophoresis to separate proteins based on their molecular weight.

-

-

Autoradiography: Dry the 2D gel and expose it to an X-ray film or a phosphor screen to visualize the protein spots containing the ¹⁴C label, indicating direct binding by BrPA.

-

Image Analysis and Spot Excision: Scan the autoradiogram and the corresponding Coomassie-stained gel. Match the radioactive spots to the stained protein spots and excise them from the gel.

-

Mass Spectrometry: Subject the excised protein spots to in-gel digestion (typically with trypsin). Analyze the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify the protein.

Caption: Workflow for proteomic identification of BrPA-binding proteins.

Validation of Target Enzyme Inhibition

Once potential targets are identified, their inhibition must be validated using biochemical assays.

Protocol: In Vitro Enzyme Activity Assay (General)

-

Enzyme Source: Use either a purified recombinant enzyme or a cell lysate known to contain the enzyme of interest.

-

Reaction Mixture: Prepare a reaction buffer specific to the enzyme being assayed. The buffer will contain the enzyme's substrate(s) and any necessary cofactors.

-

BrPA Incubation: Pre-incubate the enzyme with varying concentrations of BrPA for a defined period at an appropriate temperature (e.g., 37°C). Include a control group with no BrPA.

-

Initiate Reaction: Start the enzymatic reaction by adding the final substrate or cofactor.

-

Measure Activity: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done spectrophotometrically by tracking changes in absorbance at a specific wavelength.

-

Data Analysis: Calculate the initial reaction velocity for each BrPA concentration. Plot the enzyme activity against the BrPA concentration to determine the IC50 value (the concentration of BrPA that causes 50% inhibition).

Conclusion and Future Directions

The anti-cancer agent 3-bromopyruvic acid is far more than a simple hexokinase II inhibitor. Its ability to act as a potent alkylating agent allows it to engage and disrupt a wide array of proteins central to cancer cell metabolism, including multiple enzymes within the glycolytic and TCA pathways.[6][18] This multi-targeted mechanism, which leads to catastrophic ATP depletion and overwhelming oxidative stress, is the cornerstone of its powerful anti-tumor effects.[1][10]

For drug development professionals, understanding this pleiotropic action is critical. While it explains BrPA's high efficacy, it also highlights the need for careful consideration of potential off-target effects in normal, highly metabolic tissues.[6] Future research should focus on developing delivery systems, such as liposomal or nanoparticle formulations, to enhance tumor-specific targeting and minimize systemic exposure.[23] Furthermore, a deeper proteomic analysis across a wider range of cancer types could uncover additional targets, potentially revealing new biomarkers for predicting sensitivity to BrPA therapy and paving the way for more effective and personalized cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kodiscovery.org [kodiscovery.org]

- 4. mdpi.com [mdpi.com]

- 5. Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromopyruvate: targets and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic administration of 3-bromopyruvate reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondrial dysfunction and effect of antiglycolytic bromopyruvic acid in GL15 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitive effect of 3-bromopyruvic acid on human breast cancer MCF-7 cells involves cell cycle arrest and apoptotic induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]

Bromopyruvic Acid: A Potent Alkylating Agent in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopyruvic acid (BPA), a synthetic brominated derivative of pyruvic acid, has emerged as a significant subject of interest in biomedical research, particularly in oncology.[1][2] Its potent activity as an alkylating agent allows it to covalently modify a multitude of biological macromolecules, leading to profound effects on cellular metabolism and signaling.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of BPA as an alkylating agent, its primary cellular targets, and its impact on key biological pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compelling molecule.

Chemical Properties and Reactivity

Bromopyruvic acid (3-bromo-2-oxopropanoic acid) is a colorless solid with the chemical formula BrCH₂COCOOH.[3] As an α-bromoketone, it is a highly reactive alkylating agent.[3] This reactivity is central to its biological activity, enabling it to form covalent bonds with nucleophilic residues in proteins, most notably cysteine thiol groups.[5]

Mechanism of Action: Alkylation of Cellular Targets

The primary mechanism of action of bromopyruvic acid in biological systems is through the alkylation of proteins.[5][6] This irreversible covalent modification of target proteins leads to a loss of their biological function.[5] The selectivity of BPA towards certain proteins is influenced by factors such as their abundance, the accessibility of reactive residues, and the local microenvironment.

Cellular Uptake

The entry of BPA into cells, particularly cancer cells, is facilitated by monocarboxylate transporters (MCTs), which are often overexpressed in tumors to export lactate produced during aerobic glycolysis.[6][7] This preferential uptake contributes to the selective targeting of tumor cells by BPA, while sparing normal tissues.[7]

Key Cellular Targets and Pathways

BPA's alkylating activity disrupts several critical cellular processes by targeting key enzymes and proteins.

Inhibition of Glycolysis

A primary and well-documented effect of BPA is the potent inhibition of glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production (the Warburg effect).[8][9]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH has been identified as a primary target of BPA.[7][10] Alkylation of cysteine residues in the active site of GAPDH leads to its inactivation, thereby halting the glycolytic flux and depleting intracellular ATP.[7][10]

-

Hexokinase 2 (HK2): HK2, the first rate-limiting enzyme in glycolysis, is another key target.[11][12] Inhibition of HK2 by BPA blocks the initial step of glucose metabolism, further contributing to the shutdown of glycolysis.[11][13] The reported Ki for glycolysis/hexokinase inhibition is 2.4 mM.[14][15]

-

3-Phosphoglycerate Kinase (3-PGK): Studies have shown that BPA can also strongly inhibit the activity of 3-PGK.[8]

Disruption of Mitochondrial Respiration

Beyond glycolysis, BPA also targets mitochondrial function, compromising cellular energy production through oxidative phosphorylation.

-

Tricarboxylic Acid (TCA) Cycle: BPA has been shown to inhibit several key enzymes in the TCA cycle, including isocitrate dehydrogenase (IDH), α-ketoglutarate dehydrogenase (αKD), and succinate dehydrogenase (SDH).[6][16]

-

Electron Transport Chain (ETC): By inhibiting enzymes like SDH (Complex II), BPA disrupts the mitochondrial electron transport chain, leading to reduced ATP synthesis and the generation of reactive oxygen species (ROS).[6][17]

Induction of Apoptosis

The profound metabolic stress induced by BPA ultimately triggers programmed cell death, or apoptosis. This is achieved through multiple mechanisms:

-

Mitochondria-Mediated Pathway: BPA can induce the typical manifestations of mitochondrial-mediated apoptosis, such as decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of caspases.[11]

-

Downregulation of Survival Signals: BPA has been observed to decrease the expression of survival-associated proteins like c-Myc and mutant p53.[18]

The following diagram illustrates the core mechanism of BPA's action as an alkylating agent leading to cell death.

Caption: Core mechanism of Bromopyruvic Acid (BPA).

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of bromopyruvic acid from various studies.

Table 1: IC50 Values of Bromopyruvic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCC1143 | Triple-Negative Breast Cancer | 24 | 44.87 | [11] |

| HCC1143 | Triple-Negative Breast Cancer | 48 | 41.26 | [11] |

| MCF-7 | Breast Cancer (non-TNBC) | 24 | 111.3 | [11] |

| MCF-7 | Breast Cancer (non-TNBC) | 48 | 75.87 | [11] |

| HCT116 | Colorectal Cancer | Not Specified | < 30 | [19] |

Table 2: Inhibition Constants (Ki) of Bromopyruvic Acid

| Target | Value | Reference |

| Glycolysis/Hexokinase | 2.4 mM | [14][15] |

| GAPDH | ~25 µM | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of bromopyruvic acid.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology described for assessing the effect of BPA on cancer cell viability.[11]

Objective: To determine the cytotoxic effect of bromopyruvic acid on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCC1143, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Bromopyruvic acid (BPA) stock solution

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of BPA in complete culture medium at the desired concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BPA. Include a control group with medium only.

-

Incubate the plates for the desired time periods (e.g., 24 h, 48 h).

-

After incubation, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of BPA on a specific enzyme.[20]

Objective: To determine the inhibitory activity of bromopyruvic acid on a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Bromopyruvic acid (BPA) stock solution

-

Assay buffer (optimized for the specific enzyme)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme at a suitable concentration.

-

Add different concentrations of BPA to the reaction mixture. Include a control with no BPA.

-

Pre-incubate the enzyme with BPA for a specific time to allow for the alkylation reaction to occur.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.

-